Relebactam sodium

Overview

Description

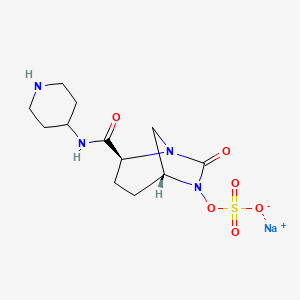

Relebactam sodium is a beta-lactamase inhibitor used to prevent the hydrolysis of beta-lactam antibiotics, thereby enhancing their effectiveness. It is structurally related to avibactam and includes a piperidine ring that reduces export from bacterial cells by producing a positive charge . This compound is commonly used in combination with imipenem and cilastatin to treat complicated urinary tract infections, pyelonephritis, and complicated intra-abdominal infections in adults .

Preparation Methods

Relebactam sodium is synthesized through a series of chemical reactions involving diazabicyclooctane and piperidine derivativesIndustrial production methods involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Relebactam sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Treatment of Complicated Infections

Relebactam sodium is utilized in treating various complicated infections:

- Complicated Urinary Tract Infections (cUTI) : The combination has shown significant efficacy in clinical trials for patients suffering from cUTI caused by resistant organisms. A pivotal Phase 3 study demonstrated an overall response rate of 66.5% compared to 51.3% for the control group receiving colistin plus imipenem .

- Complicated Intra-Abdominal Infections (cIAI) : Similar efficacy has been observed in treating cIAI, where relebactam's ability to inhibit beta-lactamases allows imipenem to remain effective against resistant strains .

- Hospital-Acquired Bacterial Pneumonia (HABP) and Ventilator-Associated Bacterial Pneumonia (VABP) : The combination is also indicated for these severe infections, particularly in patients with limited alternatives due to antibiotic resistance .

Pharmacokinetic Profile

A study evaluating the pharmacokinetics of relebactam/imipenem/cilastatin in healthy participants revealed:

- Dose-Dependent Absorption : The area under the concentration-time curve (AUC) increased with higher doses of relebactam, indicating a predictable pharmacokinetic profile .

- Half-Life : The half-life of relebactam ranged from 1.4 to 1.6 hours, which supports its dosing regimen every six hours for optimal therapeutic effect .

Safety Profile

The safety data from clinical trials indicate that while adverse effects are common, they are generally mild and manageable. The most frequently reported adverse reactions include diarrhea, increased liver enzymes, and skin rashes . Serious adverse events were rare, with no deaths reported during the trials .

In Vitro Activity Against Resistant Pathogens

Relebactam demonstrates potent activity against various multidrug-resistant pathogens:

- A study involving clinical isolates showed that imipenem/relebactam was effective against 98% of KPC-producing Klebsiella pneumoniae, highlighting its role in combating carbapenem-resistant Enterobacteriaceae (CRE) .

- In vitro testing against Pseudomonas aeruginosa also revealed high susceptibility rates, further establishing relebactam's utility in treating infections caused by resistant organisms .

Clinical Case Reports

Several case reports have documented successful outcomes using the relebactam/imipenem/cilastatin combination:

- A patient with a history of recurrent urinary tract infections caused by multidrug-resistant E. coli was treated successfully with Recarbrio after failing multiple other therapies. This case underscores the importance of this combination therapy in managing complex infections where conventional treatments have failed .

- Another case involved a patient with severe pneumonia due to KPC-producing Klebsiella pneumoniae, who showed significant improvement after being administered relebactam/imipenem/cilastatin, emphasizing its critical role in severe hospital-acquired infections .

Mechanism of Action

Relebactam sodium exerts its effects by inhibiting beta-lactamases, enzymes produced by bacteria that hydrolyze beta-lactam antibiotics. It binds non-covalently to the beta-lactamase binding site and then covalently acylates the serine residue in the active site of the enzyme. This prevents the hydrolysis of beta-lactam antibiotics, allowing them to exert their bactericidal effect. This compound is known to inhibit many types of beta-lactamases, including Ambler class A and Ambler class C enzymes .

Comparison with Similar Compounds

Relebactam sodium is structurally similar to avibactam, another beta-lactamase inhibitor. Both compounds include a diazabicyclooctane core and a piperidine ring. this compound has a unique structure that includes additional functional groups, enhancing its effectiveness as a beta-lactamase inhibitor. Other similar compounds include vaborbactam, a non-beta-lactam, cyclic, boronic acid-based beta-lactamase inhibitor. While vaborbactam also inhibits beta-lactamases, its structure and mechanism of action differ from those of this compound .

Properties

IUPAC Name |

sodium;[(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O6S.Na/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21;/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21);/q;+1/p-1/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUZXOWPDRLGBD-UXQCFNEQSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NC3CCNCC3.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NC3CCNCC3.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N4NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502858-91-4 | |

| Record name | Relebactam sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502858914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RELEBACTAM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX0546AJ8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.